Ethyl 2-cyanothiazole-4-carboxylate
Overview
Description
Ethyl 2-cyanothiazole-4-carboxylate is an organic compound with the molecular formula C7H6N2O2S It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions for 24 hours . The progress of the reaction is monitored using thin-layer chromatography. Another method involves the condensation of rhodanamine with ethyl acetoacetate in a melt at 100-120°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The choice of reagents and reaction conditions may be optimized for yield and purity, and the process may be scaled up using continuous flow reactors or other industrial equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyanothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with aldehydes or ketones in the presence of ethanol and glacial acetic acid to form derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aldehydes, ketones, ethanol, and glacial acetic acid.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.
Major Products Formed
The major products formed from substitution reactions of this compound include various derivatives with different functional groups attached to the thiazole ring .
Scientific Research Applications
Ethyl 2-cyanothiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including antimicrobial and anticancer agents
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving molecular docking and protein-ligand interactions to understand its binding affinity and potential therapeutic targets.
Mechanism of Action
The mechanism of action of ethyl 2-cyanothiazole-4-carboxylate involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to exhibit antibacterial and antifungal activities by binding to enzymes such as UDP-N-acetylmuramate/L-alanine ligase . The binding affinity and inhibitory potential of these compounds are often evaluated through molecular docking studies.
Comparison with Similar Compounds
Ethyl 2-cyanothiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Properties
IUPAC Name |
ethyl 2-cyano-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLBZJZBQKFRBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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